LysRs-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

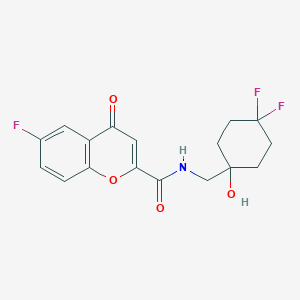

N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]-6-fluoro-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBRCGHQNUWERQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LysRs-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

LysRs-IN-2 is a potent inhibitor of lysyl-tRNA synthetase (LysRS), an enzyme essential for protein biosynthesis. This document provides a comprehensive analysis of the currently understood mechanism of action of this compound, focusing on its canonical role in inhibiting tRNA charging. While LysRS is also known to possess non-canonical functions in transcriptional regulation via the synthesis of the signaling molecule diadenosine tetraphosphate (Ap4A), the effect of this compound on these pathways remains to be elucidated. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways to facilitate further research and drug development efforts.

Introduction to Lysyl-tRNA Synthetase (LysRS)

Lysyl-tRNA synthetase (LysRS) is a crucial enzyme belonging to the aminoacyl-tRNA synthetase (aaRS) family. Its primary, or canonical , function is to catalyze the attachment of the amino acid lysine to its cognate tRNA (tRNALys). This two-step process is fundamental for the accurate translation of the genetic code during protein synthesis.

In addition to this vital role in translation, emerging evidence has revealed non-canonical functions of LysRS, particularly in higher eukaryotes. Under specific cellular conditions, such as immunological stimulation, LysRS can translocate to the nucleus and synthesize a signaling molecule, diadenosine tetraphosphate (Ap4A).[1][2][3][4][5] This molecule acts as a second messenger, activating transcription factors like microphthalmia-associated transcription factor (MITF) and upstream stimulatory factor 2 (USF2), thereby modulating gene expression.[1][3][4][5] This dual functionality positions LysRS as a potential therapeutic target for a range of diseases, including infectious diseases and cancer.

This compound: A Potent Inhibitor of LysRS Canonical Function

This compound has been identified as a potent inhibitor of the canonical aminoacylation activity of LysRS. Its inhibitory effects have been quantified against LysRS from various species, highlighting its potential as an anti-parasitic agent.

Quantitative Inhibition Data

The inhibitory potency of this compound has been determined through in vitro enzyme activity assays and whole-cell-based assays. The key quantitative metrics are summarized in the table below.

| Target | Assay Type | Metric | Value (µM) | Reference |

| Plasmodium falciparum LysRS (PfKRS) | In vitro enzyme assay | IC50 | 0.015 | [6] |

| Cryptosporidium parvum LysRS (CpKRS) | In vitro enzyme assay | IC50 | 0.13 | [6] |

| Human LysRS (HsKRS) | In vitro enzyme assay | IC50 | 1.8 | [6] |

| P. falciparum 3D7 (bloodstream) | Whole-cell assay | EC50 | 0.27 | [6] |

| C. parvum | Whole-cell assay | EC50 | 2.5 | [6] |

| HepG2 cells | Whole-cell assay | EC50 | 49 | [6] |

In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the in vivo efficacy of this compound in reducing parasitic load, further validating its potential as a therapeutic agent.

| Animal Model | Disease Model | Dosing Regimen | Outcome | Reference |

| Murine P. falciparum SCID model | Malaria | 1.5 mg/kg, orally, once daily for 4 days | 90% reduction in parasitemia | [6] |

| NOD SCID gamma and INF-γ-knockout mice | Cryptosporidiosis | 20 mg/kg, orally, once daily for 7 days | Reduced parasite shedding below detection | [6] |

Known Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the canonical function of LysRS, which is the charging of tRNALys with lysine. This disruption of protein synthesis is cytotoxic to the cell.

Inhibition of tRNA Aminoacylation

This compound directly targets LysRS, preventing it from catalyzing the formation of lysyl-tRNALys. This leads to a depletion of the pool of charged tRNAs, stalling protein synthesis and ultimately leading to cell death.

Potential Impact on Non-Canonical LysRS Signaling (Hypothetical)

While there is currently no direct experimental evidence, the inhibition of LysRS by this compound could hypothetically impact its non-canonical signaling functions. Further research is required to investigate this possibility.

The LysRS-Ap4A-MITF/USF2 Signaling Pathway

In response to certain stimuli, such as immunological challenge, LysRS is phosphorylated and translocates to the nucleus.[3] In the nucleus, it synthesizes Ap4A, which then binds to and inhibits the transcriptional repressor Hint-1.[1][5] This releases the transcription factors MITF and USF2, allowing them to activate the expression of their target genes.[1][2][3][4][5]

It is unknown whether this compound, by binding to LysRS, could allosterically affect its ability to be phosphorylated, translocate to the nucleus, or synthesize Ap4A.

The Question of c-Myc Interaction

The transcription factor c-Myc is a master regulator of cell growth and proliferation and is often dysregulated in cancer. While some aminoacyl-tRNA synthetases have been shown to regulate c-Myc expression or activity, there is currently no published evidence to suggest a direct interaction or regulatory relationship between LysRS and c-Myc. Furthermore, no studies have investigated the effect of this compound on c-Myc expression or signaling. This remains an open area for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the mechanism of action of this compound. Below are generalized protocols for key experiments relevant to studying LysRS inhibition.

In Vitro LysRS Inhibition Assay (Generic)

This assay measures the ability of an inhibitor to block the aminoacylation of tRNALys by LysRS.

-

Reaction Mixture Preparation : Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 4 mM ATP), L-[3H]-lysine, and purified recombinant LysRS enzyme.

-

Inhibitor Addition : Add varying concentrations of this compound or vehicle control to the reaction mixture and incubate for a predetermined time at the optimal temperature for the enzyme.

-

Initiation of Reaction : Initiate the aminoacylation reaction by adding purified tRNALys.

-

Reaction Quenching : After a specific time, stop the reaction by precipitating the tRNA and associated radiolabeled lysine onto filter paper using trichloroacetic acid (TCA).

-

Quantification : Wash the filters to remove unincorporated [3H]-lysine. Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis : Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) (Generic)

CETSA is a powerful technique to confirm target engagement of a drug in a cellular context.

-

Cell Treatment : Treat intact cells with either this compound or a vehicle control for a specified duration.

-

Thermal Challenge : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler.

-

Cell Lysis : Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separation of Soluble and Precipitated Proteins : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Analysis of Soluble Fraction : Collect the supernatant containing the soluble proteins. Analyze the amount of soluble LysRS at each temperature using Western blotting or other protein detection methods.

-

Data Interpretation : A shift in the melting curve of LysRS to a higher temperature in the presence of this compound indicates stabilization of the protein upon drug binding, confirming target engagement.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions (Generic)

This protocol can be adapted to investigate potential interactions between LysRS and other proteins, such as c-Myc.

-

Cell Lysis : Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Pre-clearing : Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

-

Immunoprecipitation : Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-LysRS or anti-c-Myc) overnight.

-

Immune Complex Capture : Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing : Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution : Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis : Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein to detect the interaction.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of the canonical aminoacylation function of LysRS, with demonstrated in vitro and in vivo activity against parasitic forms of the enzyme. Its primary mechanism of action is the disruption of protein synthesis.

Significant knowledge gaps remain regarding the effect of this compound on the non-canonical functions of LysRS. Future research should focus on:

-

Investigating whether this compound modulates the synthesis of Ap4A by LysRS.

-

Determining the downstream effects of this compound treatment on the MITF and USF2 signaling pathways.

-

Exploring the potential for a direct or indirect interaction between LysRS and c-Myc and whether this is affected by this compound.

Addressing these questions will provide a more complete understanding of the mechanism of action of this compound and could unveil novel therapeutic applications for this and other LysRS inhibitors.

References

- 1. Nonconventional Involvement of LysRS in the Molecular Mechanism of USF2 Transcriptional Activity in FcɛRI-Activated Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonconventional involvement of LysRS in the molecular mechanism of USF2 transcriptional activity in FcepsilonRI-activated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human lysyl-tRNA synthetase phosphorylation promotes HIV-1 proviral DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chapter 1: The physiological role of lysyl tRNA synthetase in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to LysRs-IN-2: A Potent Inhibitor of Lysyl-tRNA Synthetase for Anti-parasitic Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysRs-IN-2, a novel and potent inhibitor of lysyl-tRNA synthetase (LysRS), with demonstrated activity against the parasitic protozoa Plasmodium falciparum and Cryptosporidium parvum. This document details the inhibitor's mechanism of action, quantitative biological data, relevant experimental protocols, and insights into its structure-activity relationship, offering a valuable resource for researchers in the fields of infectious disease and drug discovery.

Introduction

Lysyl-tRNA synthetase (LysRS or KRS) is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of lysine to its cognate tRNA. This essential function makes it an attractive target for the development of novel antimicrobial agents. The discovery of this compound, emerging from a structure-based optimization of a screening hit, has provided a significant advancement in the pursuit of new treatments for malaria and cryptosporidiosis, two devastating parasitic diseases with a high global burden.[1][2] This inhibitor has demonstrated potent in vitro activity against both P. falciparum and C. parvum, and promising efficacy in murine models of both infections.[1]

Mechanism of Action

This compound functions as a competitive inhibitor of lysyl-tRNA synthetase, targeting the ATP-binding site of the enzyme.[1] By occupying this site, it prevents the formation of the lysyl-adenylate intermediate, the first step in the aminoacylation of tRNALys. This disruption of protein synthesis is ultimately lethal to the parasite. The inhibitor has shown high selectivity for the parasite enzymes (PfKRS and CpKRS) over the human ortholog (HsKRS), a critical attribute for a viable drug candidate.[1]

Quantitative Data

The biological activity and selectivity of this compound have been quantified through a series of in vitro and in vivo studies. The data is summarized in the tables below.

In Vitro Activity

| Target | Assay | IC50 (µM) | EC50 (µM) |

| P. falciparum LysRS (PfKRS) | Enzyme Inhibition | 0.015[3] | |

| C. parvum LysRS (CpKRS) | Enzyme Inhibition | 0.13[3] | |

| Human LysRS (HsKRS) | Enzyme Inhibition | 1.8[3] | |

| P. falciparum 3D7 | Whole-cell | 0.27[3] | |

| C. parvum | Whole-cell | 2.5[3] | |

| HepG2 cells | Cytotoxicity | 49[3] |

In Vivo Efficacy

| Animal Model | Parasite | Dose | Dosing Regimen | Efficacy |

| Murine P. falciparum SCID model | P. falciparum | 1.5 mg/kg | Orally, once a day for 4 days | 90% reduction in parasitemia[3] |

| NOD SCID gamma mice | C. parvum | 20 mg/kg | Orally, once a day for 7 days | Reduced parasite shedding[3] |

| INF-γ-knockout mice | C. parvum | 20 mg/kg | Orally, once a day for 7 days | Reduced parasite shedding below detection, sustained for 3 weeks post-treatment[3] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Enzyme Inhibition Assay (LysRS)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against the target lysyl-tRNA synthetases.

-

Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM ATP, 0.1 mg/mL BSA). Prepare stock solutions of recombinant LysRS enzyme (PfKRS, CpKRS, or HsKRS), L-lysine (including a radiolabeled tracer such as [³H]-lysine), and tRNALys.

-

Inhibitor Dilution : Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer to achieve the desired final concentrations.

-

Assay Setup : In a microplate, combine the assay buffer, LysRS enzyme, and L-lysine. Add the diluted this compound or vehicle control to the appropriate wells.

-

Reaction Initiation and Incubation : Initiate the aminoacylation reaction by adding tRNALys to each well. Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

-

Reaction Termination : Stop the reaction by adding a solution of trichloroacetic acid (TCA).

-

Measurement : Transfer the reaction mixtures to filter paper, wash with TCA to remove unincorporated radiolabeled lysine, and measure the radioactivity of the precipitated tRNA using a scintillation counter.

-

Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

P. falciparum Whole-Cell Growth Inhibition Assay

This assay measures the efficacy of this compound against the asexual blood stages of P. falciparum.

-

Parasite Culture : Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human red blood cells.

-

Assay Setup : In a 96-well plate, add serial dilutions of this compound. Add the parasite culture at a known parasitemia and hematocrit.

-

Incubation : Incubate the plate under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂) for a defined period (e.g., 72 hours).

-

Growth Measurement : Quantify parasite growth using a suitable method, such as SYBR Green I-based fluorescence assay, which stains parasite DNA.

-

Data Analysis : Determine the EC50 value by plotting the percentage of growth inhibition against the inhibitor concentration.

C. parvum Whole-Cell Growth Inhibition Assay

This protocol assesses the activity of this compound against C. parvum growth in a host cell line.

-

Host Cell Culture : Seed a suitable host cell line (e.g., HCT-8) in a 96-well plate and grow to confluency.

-

Oocyst Excystation : Induce excystation of C. parvum oocysts to release infectious sporozoites.

-

Infection and Treatment : Infect the host cell monolayer with the excysted sporozoites. Add serial dilutions of this compound to the infected cells.

-

Incubation : Incubate the plate for a defined period (e.g., 48 hours) to allow for parasite development.

-

Growth Quantification : Measure parasite growth using an appropriate method, such as quantitative PCR (qPCR) targeting a C. parvum-specific gene or an imaging-based assay.

-

Data Analysis : Calculate the EC50 value from the dose-response curve.

In Vivo Murine Model of P. falciparum Infection

This protocol describes the evaluation of this compound efficacy in a mouse model of malaria.

-

Animal Model : Use immunodeficient mice (e.g., SCID mice) engrafted with human red blood cells.

-

Infection : Infect the mice with a suitable P. falciparum strain.

-

Treatment : Administer this compound orally at the desired dose and schedule. Include a vehicle control group.

-

Monitoring : Monitor parasitemia daily by collecting blood samples and analyzing them by flow cytometry or Giemsa-stained blood smears.

-

Efficacy Determination : Calculate the percentage of parasitemia reduction compared to the vehicle-treated group.

In Vivo Murine Model of Cryptosporidiosis

This protocol outlines the assessment of this compound in a mouse model of C. parvum infection.

-

Animal Model : Use immunodeficient mouse strains susceptible to C. parvum infection (e.g., NOD SCID gamma or IFN-γ-knockout mice).

-

Infection : Infect the mice orally with C. parvum oocysts.

-

Treatment : Administer this compound orally according to the specified dose and duration.

-

Parasite Burden Quantification : Collect fecal samples at regular intervals and quantify oocyst shedding using methods such as qPCR or immunofluorescence microscopy.

-

Efficacy Evaluation : Compare the level of oocyst shedding in the treated group to that of the vehicle control group.

Medicinal Chemistry and Structure-Activity Relationship (SAR)

The development of this compound involved a structure-guided optimization of an initial screening hit. Key modifications were made to improve potency, selectivity, and pharmacokinetic properties. The core scaffold of the inhibitor series is a chromone moiety, which mimics the adenine ring of ATP and forms key interactions within the enzyme's active site.

The cyclohexyl group of this compound extends into a hydrophobic pocket, and modifications in this region have a significant impact on activity. The addition of a fluorine atom to the phenyl ring of the chromone was found to block a site of metabolic hydroxylation, thereby improving the compound's metabolic stability. This strategic modification highlights a crucial aspect of the SAR for this series of inhibitors.

Conclusion

This compound is a highly promising lysyl-tRNA synthetase inhibitor with potent and selective activity against P. falciparum and C. parvum. Its demonstrated in vivo efficacy in relevant animal models validates LysRS as a druggable target for the treatment of malaria and cryptosporidiosis. The detailed data and protocols presented in this guide offer a solid foundation for further research and development of this and related compounds as potential next-generation anti-parasitic therapies.

References

An In-depth Technical Guide to the Discovery and Synthesis of LysRs-IN-2

A Potent Dual-Targeting Inhibitor of Apicomplexan Lysyl-tRNA Synthetase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of LysRs-IN-2, a selective inhibitor of lysyl-tRNA synthetase (KRS) in the apicomplexan parasites Plasmodium falciparum and Cryptosporidium parvum. This document details the scientific journey from initial screening to in vivo validation, presenting key data, experimental methodologies, and the underlying biological pathways.

Introduction: Targeting Protein Synthesis in Apicomplexan Parasites

Malaria and cryptosporidiosis, caused by the apicomplexan parasites Plasmodium falciparum and Cryptosporidium parvum respectively, are significant global health threats. The emergence of drug resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes for protein synthesis, represent a promising class of drug targets. Lysyl-tRNA synthetase (KRS), responsible for charging tRNA with lysine, has been validated as a druggable target in these parasites. This compound has emerged from a targeted drug discovery program as a potent and selective inhibitor of both P. falciparum KRS (PfKRS) and C. parvum KRS (CpKRS).

Discovery and Optimization of this compound

The discovery of this compound was the result of a structured drug discovery campaign that began with a high-throughput biochemical screen to identify inhibitors of PfKRS. This was followed by a structure-guided optimization of an initial hit compound to improve potency, selectivity, and pharmacokinetic properties. The natural product cladosporin, a known PfKRS inhibitor, served as a point of reference for the potential of targeting this enzyme.[1][2][3][4][5][6][7]

The optimization process was heavily reliant on the crystal structures of both PfKRS and CpKRS, allowing for a detailed understanding of the inhibitor binding and the rational design of analogues with improved activity and selectivity against the human KRS ortholog (HsKRS).[1][2][3][4][5][6][8] This "pathogen hopping" approach, leveraging the structural homology between the parasite enzymes, led to the development of a compound series with dual activity against both malaria and cryptosporidiosis.[1][2][3][4][5][6]

Logical Workflow of Discovery

Caption: Discovery and optimization workflow for this compound.

Quantitative Data Summary

The biological activity of this compound was characterized through a series of in vitro enzymatic and cellular assays, as well as in vivo efficacy studies.

Table 1: In Vitro Activity of this compound

| Target/Organism | Assay Type | IC50 / EC50 (µM) |

| P. falciparum KRS (PfKRS) | Enzymatic Inhibition | 0.015[9] |

| C. parvum KRS (CpKRS) | Enzymatic Inhibition | 0.13[9] |

| Human KRS (HsKRS) | Enzymatic Inhibition | 1.8[9] |

| P. falciparum 3D7 | Whole-cell (bloodstream) | 0.27[9] |

| C. parvum | Whole-cell | 2.5[9] |

| HepG2 cells | Cytotoxicity | 49[9] |

Table 2: In Vivo Efficacy of this compound

| Disease Model | Animal Model | Dosing Regimen | Efficacy |

| Malaria | Murine P. falciparum SCID model | 1.5 mg/kg, orally, once daily for 4 days | 90% reduction in parasitemia[9] |

| Cryptosporidiosis | NOD SCID gamma mice | 20 mg/kg, orally, once daily for 7 days | Reduced parasite shedding[9] |

| Cryptosporidiosis | IFN-γ-knockout mice | 20 mg/kg, orally, once daily for 7 days | Reduced parasite shedding below detection[9] |

Mechanism of Action: Inhibition of Protein Synthesis

This compound functions by inhibiting the catalytic activity of lysyl-tRNA synthetase. This enzyme is crucial for the first step of protein synthesis, where it catalyzes the attachment of lysine to its cognate tRNA. By blocking this essential process, this compound effectively halts protein production within the parasite, leading to cell death. The selectivity of this compound for the parasite enzymes over the human ortholog is a key attribute that contributes to its therapeutic potential.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the methodologies used for the key experiments in the discovery and characterization of this compound.

Synthesis of this compound

While a detailed step-by-step synthesis protocol for this compound is not publicly available, the foundational research indicates that it was developed through the optimization of a small molecule hit identified from a biochemical screen. The synthesis would have involved standard medicinal chemistry techniques to modify the initial scaffold, guided by structure-activity relationships and X-ray crystallography data of the target enzymes. For a detailed understanding of the synthetic routes for this class of compounds, researchers are directed to the supplementary information of the primary research publication by Baragaña et al., 2019 in PNAS.

Lysyl-tRNA Synthetase Inhibition Assay

This biochemical assay is designed to measure the ability of a compound to inhibit the aminoacylation activity of KRS.

-

Reagents and Buffers:

-

Recombinant PfKRS, CpKRS, or HsKRS

-

L-[³H]-lysine

-

ATP

-

tRNA specific for lysine

-

Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Scintillation cocktail

-

-

Procedure:

-

The inhibitor (this compound) at various concentrations is pre-incubated with the recombinant KRS enzyme in the assay buffer.

-

The aminoacylation reaction is initiated by the addition of L-[³H]-lysine, ATP, and tRNA.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is quenched, and the radiolabeled lysyl-tRNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter membrane.

-

The amount of incorporated radiolabeled lysine is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

P. falciparum Whole-Cell Growth Inhibition Assay

This assay assesses the ability of a compound to inhibit the growth of the malaria parasite in red blood cells.

-

Materials:

-

P. falciparum 3D7 strain cultured in human erythrocytes

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX)

-

SYBR Green I dye

-

96-well microplates

-

-

Procedure:

-

A synchronized culture of P. falciparum at the ring stage is diluted to a specific parasitemia and hematocrit.

-

The parasite culture is added to microplates containing serial dilutions of this compound.

-

The plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

-

After incubation, the cells are lysed, and SYBR Green I dye is added to stain the parasite DNA.

-

Fluorescence is measured using a plate reader.

-

EC50 values are determined by plotting the percentage of parasite growth inhibition against the compound concentration.

-

C. parvum Whole-Cell Growth Inhibition Assay

This assay measures the inhibitory effect of a compound on the growth of C. parvum in a host cell line.

-

Materials:

-

C. parvum oocysts

-

Human ileocecal adenocarcinoma cell line (HCT-8)

-

Culture medium for HCT-8 cells (e.g., RPMI-1640 supplemented with fetal bovine serum)

-

Anti-C. parvum antibody conjugated to a fluorescent dye

-

96- or 384-well imaging plates

-

-

Procedure:

-

HCT-8 cells are seeded in imaging plates and grown to confluency.

-

C. parvum oocysts are excysted to release sporozoites.

-

The sporozoites are used to infect the HCT-8 cell monolayer in the presence of serial dilutions of this compound.

-

The infected cells are incubated for a defined period (e.g., 48-72 hours).

-

The cells are then fixed, permeabilized, and stained with a fluorescently labeled anti-C. parvum antibody.

-

The plates are imaged using a high-content imaging system, and the number of parasites is quantified.

-

EC50 values are calculated based on the reduction in parasite number as a function of compound concentration.

-

In Vivo Efficacy Studies

These studies evaluate the therapeutic effect of this compound in animal models of malaria and cryptosporidiosis.

-

Malaria Mouse Model:

-

Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes and infected with P. falciparum.

-

Once parasitemia is established, the mice are treated orally with this compound at a specified dose and schedule.

-

Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

-

The efficacy is determined by the percentage reduction in parasitemia compared to a vehicle-treated control group.

-

-

Cryptosporidiosis Mouse Model:

-

Immunocompromised mouse strains (e.g., NOD SCID gamma or IFN-γ-knockout) are infected with C. parvum oocysts.

-

Treatment with this compound is initiated, typically via oral gavage.

-

Parasite shedding in the feces is monitored over time using methods such as qPCR or immunofluorescence microscopy to count oocysts.

-

Efficacy is assessed by the reduction in parasite shedding compared to a control group.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel anti-infective agents against malaria and cryptosporidiosis. Its dual-targeting capability and potent in vivo efficacy validate lysyl-tRNA synthetase as a high-value drug target in apicomplexan parasites. The detailed characterization of this compound provides a solid foundation for further preclinical and clinical development. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of this compound series to identify a clinical candidate for the treatment of these devastating diseases. The methodologies and insights gained from the discovery of this compound will undoubtedly aid in the broader effort to combat infectious diseases worldwide.

References

- 1. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis (Journal Article) | OSTI.GOV [osti.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. ctegd.uga.edu [ctegd.uga.edu]

- 7. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin | Medicines for Malaria Venture [mmv.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Target Validation of LysRs-IN-2 in Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of LysRs-IN-2, a potent inhibitor of lysyl-tRNA synthetase (LysRS) in Plasmodium falciparum, the deadliest species of malaria parasite. This document outlines the core quantitative data, detailed experimental protocols for key validation assays, and visual representations of the underlying biological processes and experimental workflows.

Introduction: The Imperative for Novel Antimalarial Targets

The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global public health, necessitating the discovery and validation of novel drug targets. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes responsible for charging tRNAs with their cognate amino acids during protein synthesis, represent a promising class of antimalarial targets. Their indispensable role in parasite viability makes them attractive for therapeutic intervention. Lysyl-tRNA synthetase (LysRS) is a particularly compelling target due to structural differences between the parasite and human enzymes, offering a window for selective inhibition.

This compound has emerged as a potent and selective inhibitor of P. falciparum LysRS (PfLysRS). This guide details the critical steps and methodologies for the comprehensive validation of PfLysRS as the molecular target of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity against P. falciparum.

Table 1: In Vitro Potency of this compound

| Target/Cell Line | Assay Type | Parameter | Value (µM) | Citation |

| P. falciparum LysRS (PfKRS) | Enzymatic Assay | IC50 | 0.015 | [1] |

| P. falciparum 3D7 | Whole-cell Assay | EC50 | 0.27 | [1] |

| Human LysRS (HsKRS) | Enzymatic Assay | IC50 | 1.8 | [1] |

| Human HepG2 cells | Cytotoxicity Assay | EC50 | 49 | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome | Citation |

| Murine P. falciparum SCID model | 1.5 mg/kg, orally, once daily for 4 days | 90% reduction in parasitemia | [1] |

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antiplasmodial activity by directly inhibiting the enzymatic function of PfLysRS. This enzyme catalyzes the two-step reaction of attaching lysine to its cognate tRNALys, a critical process for protein translation. By binding to PfLysRS, this compound blocks this vital step, leading to the cessation of protein synthesis and subsequent parasite death. The significant selectivity of this compound for the parasite enzyme over the human homologue is a key attribute for its therapeutic potential.

References

The Pivotal Role of Lysyl-tRNA Synthetase in Parasitic Diseases: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysyl-tRNA synthetase (KRS), an essential enzyme in protein synthesis, has emerged as a promising drug target for a range of parasitic diseases. Its indispensable role in parasite viability, coupled with structural differences between parasitic and human orthologs, presents a valuable opportunity for the development of selective inhibitors. This technical guide provides an in-depth analysis of the function of KRS in key parasites, including Plasmodium, Cryptosporidium, Trypanosoma, Leishmania, and filarial worms. We present a comprehensive summary of quantitative data on known inhibitors, detailed experimental protocols for the characterization of parasitic KRS, and visual representations of key pathways and workflows to aid in the design of novel therapeutic strategies.

Introduction to Lysyl-tRNA Synthetase in Parasites

Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes crucial for the translation of the genetic code.[1] They catalyze the attachment of a specific amino acid to its cognate tRNA, a critical step in protein biosynthesis. Lysyl-tRNA synthetase (KRS) is unique among aaRSs as it exists in two distinct classes: the class I type found in some archaea and bacteria, and the class II type present in eukaryotes and most prokaryotes.[2] All known parasitic KRS enzymes belong to class II.

The essentiality of KRS for parasite survival has been validated in several species. For instance, genetic validation in Leishmania donovani has shown that the enzyme is indispensable for parasite growth and infectivity. Given that parasites like Plasmodium and Leishmania undergo rapid proliferation within their hosts, they are heavily reliant on efficient protein synthesis, making KRS an attractive target for therapeutic intervention.

Canonical and Non-Canonical Functions of Parasitic KRS

The primary and most well-understood function of KRS is its canonical role in protein synthesis. This is a two-step process: first, lysine is activated with ATP to form a lysyl-adenylate intermediate, and second, the activated lysine is transferred to the 3' end of its cognate tRNA(Lys).

Beyond this fundamental role, some parasitic KRS enzymes exhibit non-canonical functions. Notably, the KRS from Plasmodium falciparum (PfKRS) has been shown to synthesize diadenosine tetraphosphate (Ap4A), a signaling molecule involved in various cellular processes.[3] The levels of Ap4A are regulated by both its synthesis by KRS and its hydrolysis by Ap4A hydrolase.[4] Intracellular Ap4A can influence DNA replication and repair, while extracellular Ap4A can participate in purinergic signaling.[4]

KRS as a Validated Drug Target in Major Parasitic Diseases

Plasmodium spp. (Malaria)

The causative agents of malaria, Plasmodium species, possess two distinct KRS enzymes: a cytoplasmic form (PfKRS1) and an apicoplast form (PfKRS2).[1] PfKRS1 has been extensively studied and validated as a drug target. The natural product cladosporin is a potent inhibitor of PfKRS1 and exhibits strong anti-malarial activity in both the blood and liver stages of the parasite.[5] Structural studies have revealed key differences in the active site of PfKRS compared to its human counterpart, providing a basis for the design of selective inhibitors.[3]

Cryptosporidium spp. (Cryptosporidiosis)

Cryptosporidium parvum and C. hominis are major causes of diarrheal disease, particularly in immunocompromised individuals. These parasites possess a single KRS enzyme that is a validated drug target.[6] A series of selective inhibitors of apicomplexan KRS, developed from a chromone scaffold, have shown efficacy in mouse models of both malaria and cryptosporidiosis, demonstrating the potential for "pathogen hopping" in drug development.[1][6]

Kinetoplastids: Trypanosoma and Leishmania spp.

The trypanosomatids, including Trypanosoma cruzi (Chagas disease), Trypanosoma brucei (African sleeping sickness), and Leishmania species (leishmaniasis), are another group of parasites where KRS is a promising drug target. Recent studies have identified a series of quinazoline compounds that target T. cruzi KRS (TcKRS1) and show partial efficacy in a mouse model of acute Chagas disease.[7][8] This work has chemically validated TcKRS1 as a druggable target for this neglected tropical disease.

Filarial Worms: Loa loa and Schistosoma mansoni

Helminth parasites such as Loa loa (loiasis) and Schistosoma mansoni (schistosomiasis) also rely on essential enzymes like KRS for survival. Both L. loa KRS (LlKRS) and S. mansoni KRS (SmKRS) are potently inhibited by cladosporin.[2][9] The co-crystal structure of LlKRS with cladosporin has provided a platform for the structure-based design of new anti-helminthic drugs.[2]

Inhibitors of Parasitic Lysyl-tRNA Synthetase

The most well-characterized inhibitor of parasitic KRS is the fungal metabolite, cladosporin. It demonstrates high selectivity for parasitic KRS over the human enzyme.[5] However, its poor metabolic stability has prompted the development of analogues and novel scaffolds.

Quantitative Data on KRS Inhibitors

The following tables summarize the available quantitative data for the inhibition of parasitic KRS by various compounds.

| Table 1: In Vitro Inhibition of Parasitic KRS and Cell Growth | ||||

| Compound | Parasite | Target | IC50 (nM) a | EC50 (nM) b |

| Cladosporin | P. falciparum | PfKRS1 | 61 | 40-90 |

| Cladosporin | C. parvum | CpKRS | - | 700 |

| DDD01510706 | P. falciparum | PfKRS1 | - | 253 |

| Compound 5 | C. parvum | CpKRS | - | 2500 |

| DMU579 | T. cruzi | TcKRS1 | - | - |

| a Concentration for 50% inhibition of enzyme activity. | ||||

| b Concentration for 50% inhibition of parasite growth in cell culture. |

| Table 2: In Vivo Efficacy of KRS Inhibitors | |||

| Compound | Disease Model | Dose | Efficacy |

| Compound 5 | Malaria (mouse) | 1.5 mg/kg, once daily for 4 days | ED90 |

| Compound 5 | Cryptosporidiosis (mouse) | 20 mg/kg, once daily for 7 days | 10,000-fold reduction in parasite levels |

| DMU579 | Chagas disease (mouse) | - | Up to 81% reduction in parasitemia |

Experimental Protocols

Recombinant Expression and Purification of Parasitic KRS

-

Cloning: The coding sequence for the mature KRS enzyme (excluding any signal peptides) is amplified by PCR from parasite cDNA and cloned into an E. coli expression vector (e.g., pET series) containing an N- or C-terminal affinity tag (e.g., 6x-His).

-

Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 16-20 hours).

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., DTT or β-mercaptoethanol), and protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.

-

Purification: The lysate is clarified by centrifugation. The supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The KRS protein is then eluted with a higher concentration of imidazole.

-

Further Purification: For higher purity, the eluted protein can be further purified by size-exclusion chromatography. The purity of the final protein is assessed by SDS-PAGE.

Aminoacylation Assay

This assay measures the attachment of radiolabeled lysine to its cognate tRNA.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., HEPES-KOH, pH 7.4), MgCl2, DTT, ATP, radiolabeled L-lysine (e.g., [14C]L-lysine), in vitro transcribed or purified tRNALys, and the purified KRS enzyme.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a set time.

-

Quenching and Precipitation: Aliquots of the reaction are removed at different time points and spotted onto filter paper discs. The filters are immediately immersed in cold trichloroacetic acid (TCA) to stop the reaction and precipitate the tRNA.

-

Washing: The filters are washed several times with cold TCA to remove unincorporated radiolabeled lysine, followed by a final wash with ethanol.

-

Quantification: The dried filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter. The amount of radiolabeled lysine incorporated into tRNA is then calculated.

In Vitro Parasite Growth Inhibition Assay

-

Cell Culture: For intracellular parasites like P. falciparum and C. parvum, a suitable host cell line (e.g., human red blood cells for P. falciparum, HCT-8 cells for C. parvum) is maintained in culture.

-

Compound Preparation: The test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to the cell cultures.

-

Infection: The cultures are infected with the parasites.

-

Incubation: The infected cultures are incubated for a period that allows for parasite replication (e.g., 48-72 hours).

-

Quantification of Parasite Growth: Parasite growth can be quantified using various methods, such as:

-

SYBR Green I-based fluorescence assay: For P. falciparum, this assay measures the amount of parasite DNA.

-

NanoLuciferase (NLuc) assay: For transgenic parasites expressing NLuc, the luminescence produced is proportional to the number of viable parasites.[10]

-

Microscopy: Direct counting of parasites after staining.

-

-

Data Analysis: The results are used to calculate the EC50 value for each compound.

Visualizing Key Processes and Workflows

Experimental Workflow for KRS Inhibitor Discovery

The following diagram outlines a typical workflow for the discovery and validation of inhibitors targeting parasitic KRS.

Logical Relationship: Basis for Selective Inhibition

The successful development of drugs targeting parasitic KRS relies on exploiting the structural differences between the parasite and human enzymes. This diagram illustrates the logical basis for achieving selectivity.

Conclusion and Future Directions

Lysyl-tRNA synthetase is a clinically and chemically validated drug target for a variety of parasitic diseases. The wealth of structural and functional data available provides a solid foundation for the rational design of novel inhibitors. Future research should focus on:

-

Expanding the chemical diversity of KRS inhibitors: Moving beyond cladosporin analogues to identify novel scaffolds with improved drug-like properties.

-

Further characterization of KRS in other neglected parasites: Investigating KRS in parasites like Brugia malayi and other filarial worms to broaden the potential impact of KRS-targeted therapies.

-

Elucidating the details of non-canonical KRS functions: A deeper understanding of the role of Ap4A signaling in parasite biology may reveal new avenues for therapeutic intervention.

By leveraging the information presented in this guide, researchers and drug development professionals can accelerate the discovery of new and effective treatments for some of the world's most devastating parasitic diseases.

References

- 1. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Translation Enzyme lysyl-tRNA Synthetase Presents a New Target for Drug Development against Causative Agents of Loiasis and Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural analysis of malaria-parasite lysyl-tRNA synthetase provides a platform for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and functional attributes of malaria parasite diadenosine tetraphosphate hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysyl-tRNA synthetase as a drug target in malaria and cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-trypanosomal quinazolines targeting lysyl-tRNA synthetases show partial efficacy in a mouse model of acute Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitrypanosomal quinazolines targeting lysyl-tRNA synthetase show partial efficacy in a mouse model of acute Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Translation Enzyme lysyl-tRNA Synthetase Presents a New Target for Drug Development against Causative Agents of Loiasis and Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Mode of action studies confirm on-target engagement of lysyl-tRNA synthetase inhibitor and lead to new selection marker for Cryptosporidium [frontiersin.org]

An In-depth Technical Guide to the Non-Canonical Functions of Lysyl-tRNA Synthetase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl-tRNA synthetase (LysRS), a ubiquitous and highly conserved enzyme, is fundamentally known for its canonical role in protein synthesis, where it catalyzes the attachment of lysine to its cognate tRNA. However, a growing body of evidence has illuminated a fascinating array of non-canonical functions for LysRS that extend far beyond translation. These moonlighting roles are critical in diverse cellular processes, including transcriptional regulation, immune responses, viral replication, and cancer progression. The functional plasticity of LysRS is often governed by post-translational modifications, subcellular localization, and its interaction with a variety of binding partners. This technical guide provides a comprehensive overview of the core non-canonical functions of LysRS, with a particular focus on the underlying molecular mechanisms, its implications in disease, and detailed experimental protocols for its study. We present quantitative data in structured tables and visualize key signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: Canonical and Non-Canonical Functions of LysRS

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein synthesis.[1] The canonical function of LysRS is to ligate lysine to its corresponding tRNA, an indispensable step in translating the genetic code.[2] In higher eukaryotes, LysRS is often found within a stable multi-aminoacyl-tRNA synthetase complex (MSC), which is thought to enhance the efficiency of protein synthesis.[3]

Beyond this fundamental role, LysRS has been shown to possess a range of non-canonical functions. These "moonlighting" activities are not related to its primary enzymatic function and are often triggered by specific cellular signals, leading to its dissociation from the MSC and translocation to different cellular compartments or even secretion from the cell.[2][4] These non-canonical roles include acting as a signaling molecule, a transcriptional co-regulator, and a modulator of viral life cycles, making LysRS a protein of significant interest in various fields of biomedical research.[4][5]

The Pivotal Role of Post-Translational Modification: Phosphorylation of LysRS

A key regulatory mechanism governing the functional switch of LysRS from its canonical to non-canonical roles is its phosphorylation, primarily at the Serine 207 residue.[6] This phosphorylation event is often mediated by the Mitogen-Activated Protein Kinase (MAPK) pathway in response to various extracellular stimuli.[7] Phosphorylation at Ser207 induces a conformational change in LysRS, leading to its dissociation from the MSC component AIMP2/p38.[8][9] This release from the MSC is a critical prerequisite for its translocation to the nucleus, where it can exert its non-canonical functions.[8][10]

Non-Canonical Functions in Transcriptional Regulation

Once in the nucleus, phosphorylated LysRS plays a significant role in regulating gene expression by influencing the activity of key transcription factors.

The LysRS-Ap4A-MITF/USF2 Signaling Pathway

One of the most well-characterized non-canonical functions of nuclear LysRS is its ability to synthesize a signaling molecule, diadenosine tetraphosphate (Ap4A).[11] Ap4A acts as a second messenger that modulates the activity of transcription factors such as Microphthalmia-associated Transcription Factor (MITF) and Upstream Stimulatory Factor 2 (USF2).[12] In a quiescent state, MITF and USF2 are held in an inactive complex by the repressor protein Hint-1.[7] Upon immunological stimulation of mast cells, for instance, phosphorylated LysRS translocates to the nucleus and produces Ap4A.[12] Ap4A then binds to Hint-1, causing its dissociation from MITF or USF2 and allowing these transcription factors to activate the expression of their target genes, which are involved in processes like immune response and cell differentiation.[7][12]

Involvement of LysRS in Human Pathologies

The diverse non-canonical functions of LysRS implicate it in a range of human diseases, from cancer to viral infections.

Role in Cancer

Elevated levels of LysRS have been observed in various cancers, including non-small cell lung cancer and gastric carcinoma.[13][14] In non-small cell lung cancer, nuclear localization of phosphorylated LysRS (P-s207 LysRS) in patients with EGFR mutations is associated with improved disease-free survival.[6][13] This suggests that the non-canonical signaling of LysRS may have a context-dependent role in tumor progression.

| Cancer Type | LysRS Expression/Localization Change | Associated Outcome | Reference |

| Non-Small Cell Lung Cancer | Increased nuclear P-s207 LysRS in EGFR-mutated patients | Improved disease-free survival | [6][13] |

| Gastric Carcinoma | High expression of LysRS in tumor cells | Correlated with shorter overall survival | [14] |

| Gastric Carcinoma | High expression of LysRS in tumor-associated inflammatory cells | Correlated with longer overall survival | [14] |

Role in HIV-1 Replication

LysRS plays a crucial role in the life cycle of the Human Immunodeficiency Virus-1 (HIV-1). It is selectively packaged into HIV-1 virions along with its cognate tRNA, which serves as the primer for reverse transcription. Phosphorylation of LysRS at Ser207 and its subsequent nuclear localization have been shown to facilitate HIV-1 replication by promoting proviral DNA transcription.[15] This occurs through the Ap4A-mediated activation of the transcription factor USF2.[15]

Role in Immune Response

As previously mentioned, the LysRS-Ap4A-MITF pathway is a key signaling cascade in the immune response, particularly in mast cells.[12] Upon activation by allergens, mast cells trigger the phosphorylation of LysRS, leading to the production of Ap4A and the subsequent activation of MITF-dependent genes that mediate inflammatory responses.[12]

| Cell Type | Stimulus | Key Effect of LysRS Non-Canonical Function | Reference |

| Mast Cells | Immunological challenge | Activation of MITF-dependent gene expression via Ap4A synthesis | [12] |

| Macrophages | Secreted LysRS | Induction of pro-inflammatory cytokine production (e.g., TNF-α) | [5] |

Experimental Protocols for Studying Non-Canonical LysRS Functions

Investigating the non-canonical functions of LysRS requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation for LysRS Interaction Analysis

This protocol is designed to verify the interaction between LysRS and its binding partners, such as MITF or components of the MSC like AIMP2.[3][15]

-

Cell Lysis:

-

Culture cells (e.g., HEK293T or mast cells) to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) on ice for 30 minutes.

-

Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-LysRS or anti-MITF) or an isotype control antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with IP Lysis Buffer.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the expected interacting proteins (e.g., if you immunoprecipitated with anti-MITF, probe with anti-LysRS).

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

In Vitro Kinase Assay for LysRS Phosphorylation

This assay determines if a specific kinase (e.g., MAPK) can directly phosphorylate LysRS.[16][17]

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components:

-

Purified recombinant LysRS protein (substrate).

-

Active kinase (e.g., active ERK2).

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

-

100 µM ATP (can be radiolabeled with γ-³²P-ATP for autoradiography or non-radiolabeled for detection with a phospho-specific antibody).

-

-

Include a negative control reaction without the kinase.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

If using radiolabeled ATP, expose the gel to a phosphor screen or X-ray film to detect phosphorylated LysRS.

-

If using non-radiolabeled ATP, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody against the expected phosphorylation site (e.g., anti-phospho-Ser207-LysRS).

-

Nuclear Translocation Assay

This assay is used to visualize the movement of LysRS from the cytoplasm to the nucleus upon cellular stimulation.[8][10]

-

Cell Culture and Transfection:

-

Plate cells (e.g., RBL-2H3 mast cells) on glass coverslips in a multi-well plate.

-

Transfect the cells with a plasmid encoding a fluorescently tagged LysRS (e.g., GFP-LysRS).

-

-

Cell Stimulation and Fixation:

-

After 24-48 hours of transfection, stimulate the cells with an appropriate agonist (e.g., IgE and then antigen for mast cells).

-

At different time points post-stimulation, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Immunofluorescence Staining:

-

Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against a nuclear marker (e.g., anti-Lamin B1) if needed for co-localization.

-

Wash and incubate with an appropriate fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

-

Microscopy and Image Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a confocal or fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of GFP-LysRS to determine the extent of nuclear translocation.

-

Luciferase Reporter Assay for Transcriptional Activity

This assay quantifies the ability of LysRS to activate transcription factors like MITF or USF2.[4][18]

-

Plasmid Constructs:

-

A reporter plasmid containing the firefly luciferase gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., MITF or USF2).

-

An expression plasmid for LysRS (wild-type or mutant).

-

An expression plasmid for the transcription factor (MITF or USF2).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Transfection:

-

Co-transfect cells (e.g., HEK293T) with the reporter plasmid, the expression plasmids, and the control plasmid using a suitable transfection reagent.

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours, lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity in cells expressing LysRS and the transcription factor to control cells to determine the fold activation.

-

CRISPR/Cas9-mediated Generation of LysRS Mutant Cell Lines

Creating cell lines with specific mutations in the LysRS gene (e.g., the S207A non-phosphorylatable mutant or the S207D phosphomimetic mutant) is a powerful tool to study the consequences of LysRS phosphorylation.[19][20]

-

gRNA Design and Cloning:

-

Design a guide RNA (gRNA) targeting the genomic region of LysRS that encodes for Serine 207.

-

Clone the gRNA sequence into a Cas9 expression vector.

-

-

Donor Template Design:

-

Design a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor template containing the desired mutation (e.g., TCT to GCT for S207A, or TCT to GAT for S207D) flanked by homology arms of several hundred base pairs that match the genomic sequence surrounding the target site.

-

-

Transfection and Selection:

-

Co-transfect the Cas9-gRNA vector and the donor template into the target cells.

-

If the donor template contains a selection marker, apply the appropriate selection agent to enrich for edited cells.

-

Alternatively, single-cell sort the transfected cells into 96-well plates to isolate clonal populations.

-

-

Screening and Validation:

-

Expand the single-cell clones.

-

Isolate genomic DNA from each clone and perform PCR to amplify the targeted region of the LysRS gene.

-

Sequence the PCR products to identify clones with the desired mutation.

-

Confirm the altered LysRS protein expression and phosphorylation status by Western blotting.

-

Quantitative Data Summary

Table 1: Intracellular Concentrations of Ap4A

| Cell Type | Condition | Ap4A Concentration (pmol/10^6 cells) | Reference |

| HEK293T | Basal | ~0.9 | [11] |

| HEK293 | Basal | ~0.5 | [11] |

| AA8 | Basal | ~0.63 | [11] |

| Mast Cells | IgE-Ag activated | >700 µM (intracellular) | [12] |

Table 2: Binding Affinities and Dissociation Constants

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| LysRS - AIMP2/p38 | Various | Not explicitly stated in searches | [3][9] |

| MITF - DNA (M-box) | Various | ~300 mM KCl (salt concentration) | [4] |

Table 3: Inhibitor Concentrations and IC50 Values

| Inhibitor | Target Pathway/Interaction | Cell Line | IC50 Value | Reference |

| TT-012 | MITF-MITF dimerization | B16F10 | 13.1 nM | [21] |

| Cladosporin | PfLysRS | P. falciparum | ~1000-fold lower than human LysRS | [22] |

Conclusion and Future Directions

The study of the non-canonical functions of lysyl-tRNA synthetase has unveiled a complex network of regulatory pathways that are integral to cellular homeostasis and disease. The ability of LysRS to switch from a core component of the translational machinery to a key signaling molecule highlights the remarkable functional diversity of proteins. For researchers and drug development professionals, understanding these non-canonical roles opens up new avenues for therapeutic intervention. Targeting the specific interactions and activities of LysRS that are involved in disease, while leaving its essential canonical function intact, presents a promising strategy for the development of novel therapeutics for cancer, HIV, and inflammatory disorders. Future research should focus on further elucidating the full spectrum of LysRS's non-canonical functions, identifying novel interacting partners, and developing specific inhibitors that can modulate its moonlighting activities for therapeutic benefit.

References

- 1. Proteome analysis of mast cell releasates reveals a role for chymase in the regulation of coagulation factor XIIIA levels via proteolytic degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-canonical roles of lysyl-tRNA synthetase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cancer-Associated Splicing Variant of Tumor Suppressor AIMP2/p38: Pathological Implication in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Retractile lysyl-tRNA synthetase-AIMP2 assembly in the human multi-aminoacyl-tRNA synthetase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine 207 phosphorylated lysyl-tRNA synthetase predicts disease-free survival of non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tissue microarrays in non-small-cell lung cancer: reliability of immunohistochemically-determined biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Switch of Lysyl-tRNA Synthetase Between Translation and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AIMP2/p38, the scaffold for the multi-tRNA synthetase complex, responds to genotoxic stresses via p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The small MAF transcription factor MAFG co-opts MITF to promote melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.cuni.cz [dspace.cuni.cz]

- 12. Novel mechanisms of MITF regulation and melanoma predisposition identified in a mouse suppressor screen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serine 207 phosphorylated lysyl-tRNA synthetase predicts disease-free survival of non-small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Microphthalmia-associated Transcription Factor Interactions with 14-3-3 Modulate Differentiation of Committed Myeloid Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Current Strategies for Increasing Knock-In Efficiency in CRISPR/Cas9-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

LysRs-IN-2: A Technical Guide for the Study of Lysyl-tRNA Synthetase Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LysRs-IN-2, a potent inhibitor of Lysyl-tRNA synthetase (LysRS), and its application in the study of enzyme kinetics. This document outlines the mechanism of action of LysRS, the inhibitory properties of this compound, detailed experimental protocols for its use, and relevant signaling pathways.

Introduction to Lysyl-tRNA Synthetase (LysRS)

Lysyl-tRNA synthetase is a crucial enzyme in protein synthesis, belonging to the aminoacyl-tRNA synthetase (aaRS) family. Its primary function is to catalyze the specific attachment of the amino acid lysine to its cognate tRNA (tRNALys). This two-step reaction is essential for the accurate translation of the genetic code.

Beyond this canonical role, LysRS has been implicated in various non-canonical functions, including cellular signaling pathways that regulate gene expression. This dual functionality has made LysRS an attractive target for the development of novel therapeutics, particularly in the fields of infectious diseases and oncology.

This compound: A Potent Inhibitor of LysRS

This compound is a small molecule inhibitor of Lysyl-tRNA synthetase. It has demonstrated potent inhibitory activity against LysRS from various organisms, making it a valuable tool for studying the enzyme's function and for assessing its potential as a drug target.

Quantitative Data on this compound Activity

The following table summarizes the reported inhibitory and cytotoxic activities of this compound against different LysRS enzymes and cell lines.

| Target Enzyme/Cell Line | Parameter | Value (µM) | Reference |

| Plasmodium falciparum LysRS (PfKRS) | IC50 | 0.015 | [1] |

| Cryptosporidium parvum LysRS (CpKRS) | IC50 | 0.13 | [1] |

| Human LysRS (HsKRS) | IC50 | 1.8 | [1] |

| Plasmodium falciparum 3D7 (whole-cell) | EC50 | 0.27 | [1] |

| Cryptosporidium parvum (whole-cell) | EC50 | 2.5 | [1] |

| Human HepG2 cells | EC50 | 49 | [1] |

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. EC50: The half maximal effective concentration, representing the concentration of a drug that gives a half-maximal response.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the kinetics of LysRS inhibition by this compound. These protocols are based on established methods for assaying aminoacyl-tRNA synthetase activity.

Biochemical Assay: In Vitro LysRS Inhibition

This assay measures the ability of this compound to inhibit the aminoacylation of tRNALys by LysRS in a cell-free system. The pyrophosphate exchange assay is a common method for this purpose.

Principle: The aminoacylation reaction proceeds in two steps. The first step, the activation of lysine with ATP, results in the formation of a lysyl-adenylate intermediate and the release of pyrophosphate (PPi). In the presence of radiolabeled PPi ([32P]PPi), the reverse reaction leads to the formation of [32P]ATP, which can be quantified to determine the enzyme's activity.

Materials:

-

Purified LysRS enzyme

-

This compound

-

L-lysine

-

ATP

-

[32P]Pyrophosphate ([32P]PPi)

-

tRNALys

-

Assay buffer (e.g., 100 mM HEPES, pH 7.2, 25 mM KCl, 10 mM MgCl2, 4 mM DTT)

-

Activated charcoal

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, L-lysine, ATP, and [32P]PPi.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. A DMSO stock can be used, ensuring the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

-

Enzyme Preparation: Dilute the purified LysRS enzyme in the assay buffer to the desired concentration.

-

Assay Initiation:

-

In a microcentrifuge tube, combine the reaction mixture and a specific concentration of this compound (or vehicle control).

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding the LysRS enzyme.

-

-

Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a solution of activated charcoal in TCA. The charcoal will bind the unreacted [32P]PPi.

-

Quantification:

-

Centrifuge the tubes to pellet the charcoal.

-

Take an aliquot of the supernatant containing the [32P]ATP.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Assay: Whole-Cell LysRS Inhibition

This assay assesses the ability of this compound to inhibit the growth of cells that rely on the targeted LysRS for survival.

Materials:

-

Cell line of interest (e.g., P. falciparum, C. parvum, or a human cell line for cytotoxicity assessment)

-

Appropriate cell culture medium

-

This compound

-

Cell viability reagent (e.g., Resazurin, MTT, or a luciferase-based assay)

-

Multi-well plates (e.g., 96-well)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Compound Addition: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specific period (e.g., 48-72 hours) under standard cell culture conditions.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (e.g., fluorescence, absorbance, or luminescence) using a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the LysRS signaling pathway and a typical experimental workflow.

Canonical and Non-Canonical Functions of Lysyl-tRNA Synthetase

The following diagram illustrates the dual roles of LysRS in protein synthesis and cellular signaling.

Caption: Dual roles of LysRS in protein synthesis and signaling, and its inhibition by this compound.

Workflow for Determining the IC50 of this compound

The diagram below outlines the key steps in an in vitro enzyme inhibition assay to determine the IC50 value of this compound.

References

LysRs-IN-2: A Potent Inhibitor of Apicomplexan Lysyl-tRNA Synthetase for the Treatment of Malaria and Cryptosporidiosis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Apicomplexan parasites, including Plasmodium falciparum (the primary causative agent of malaria) and Cryptosporidium parvum (a leading cause of diarrheal disease, or cryptosporidiosis), are responsible for significant global morbidity and mortality.[1][2][3][4] The rise of drug resistance in malaria and the lack of effective treatments for cryptosporidiosis in immunocompromised individuals and malnourished children underscore the urgent need for novel therapeutics with new mechanisms of action.[4] Aminoacyl-tRNA synthetases (aaRS), essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs during protein synthesis, have emerged as promising drug targets.[5][6] Specifically, the lysyl-tRNA synthetase (KRS) has been validated as a key target in both Plasmodium and Cryptosporidium.[1][4][7] This guide details the effects of LysRs-IN-2 (also referred to as compound 5 in key literature), a selective inhibitor of apicomplexan KRS, summarizing its quantitative efficacy, the experimental protocols used for its evaluation, and its mechanism of action.

Quantitative Efficacy Data